Cas no 2138540-14-2 (4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol)
![4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol structure](https://ja.kuujia.com/scimg/cas/2138540-14-2x500.png)
4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 2138540-14-2
- 4-methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol
- EN300-1155908
- 4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol
-
- インチ: 1S/C12H17NOS/c1-9-3-5-12(14,6-4-9)7-11-13-8-10(2)15-11/h3,5,8-9,14H,4,6-7H2,1-2H3
- InChIKey: QTCKWPPQWNMCKR-UHFFFAOYSA-N
- SMILES: S1C(C)=CN=C1CC1(C=CC(C)CC1)O
計算された属性
- 精确分子量: 223.10308534g/mol
- 同位素质量: 223.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- XLogP3: 2.6
4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155908-1.0g |
4-methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol |
2138540-14-2 | 1g |
$1414.0 | 2023-06-09 | ||
Enamine | EN300-1155908-0.25g |
4-methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol |
2138540-14-2 | 0.25g |
$1300.0 | 2023-06-09 | ||
Enamine | EN300-1155908-0.1g |
4-methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol |
2138540-14-2 | 0.1g |
$1244.0 | 2023-06-09 | ||
Enamine | EN300-1155908-0.05g |
4-methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol |
2138540-14-2 | 0.05g |
$1188.0 | 2023-06-09 | ||
Enamine | EN300-1155908-2.5g |
4-methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol |
2138540-14-2 | 2.5g |
$2771.0 | 2023-06-09 | ||
Enamine | EN300-1155908-5.0g |
4-methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol |
2138540-14-2 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1155908-10.0g |
4-methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol |
2138540-14-2 | 10g |
$6082.0 | 2023-06-09 | ||
Enamine | EN300-1155908-0.5g |
4-methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol |
2138540-14-2 | 0.5g |
$1357.0 | 2023-06-09 |
4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
6. Book reviews
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-olに関する追加情報
Introduction to 4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol (CAS No. 2138540-14-2)
4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol (CAS No. 2138540-14-2) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexene ring and a thiazole moiety, making it a promising candidate for various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and potential uses of this compound, drawing on the latest research findings to provide a comprehensive overview.
The chemical structure of 4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol is noteworthy for its combination of a cyclohexene ring and a thiazole group. The cyclohexene ring provides a rigid structure that can influence the compound's conformational flexibility and stability. The thiazole moiety, on the other hand, is known for its biological activity and has been widely studied in the development of pharmaceuticals. The presence of these functional groups suggests that this compound may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Recent studies have explored the potential therapeutic applications of 4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol has also demonstrated promising antimicrobial activity. Research has indicated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell membranes and inhibit bacterial growth suggests that it could be developed into an effective antibacterial agent. This is particularly significant given the growing concern over antibiotic resistance.
The anticancer potential of 4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol has also been investigated. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that this compound could be further developed as a novel anticancer agent.
Beyond its therapeutic applications, the physical and chemical properties of 4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol are also important considerations for its development as a pharmaceutical product. The compound is typically synthesized through a multi-step process involving the condensation of 4-methylenecyclohexanone with 5-methylthiazole under specific conditions. The yield and purity of the final product can be optimized by carefully controlling reaction parameters such as temperature, pressure, and catalysts.
The solubility profile of 4-Methyl-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol
The solubility profile of 4-Methyl-[(5-methyl-1,-thiazol--yl)methyl]cyclohex--en--ol
The solubility profile of 4-Methyl-[(5-methyl--thiazol--yl)methyl]cyclohex-en--ol
The solubility profile of 4-Methyl-[(5-methylyl-)methylene]cyclohex-en--ol
The solubility profile of this compound is an important factor in its formulation and delivery. It has been found to exhibit moderate solubility in organic solvents such as DMSO and ethanol but limited solubility in water. This characteristic can be advantageous for certain drug delivery systems but may require formulation strategies to enhance its bioavailability when administered orally or parenterally.
In terms of stability, 4-Methyl-[(5-methylyl-)methylene]cyclohex-en--ol
In terms of stability, 4-Methyl-[(5-methylyl-)methylene]cyclohex-en--ol
In terms of stability, this compound has been shown to be relatively stable under standard laboratory conditions but may degrade under extreme conditions such as high temperature or exposure to strong acids or bases. Proper storage conditions are essential to maintain its integrity and efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Methyl-[(5-methylyl-)methylene]cyclohex-en--ol
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in various therapeutic settings. Early results from phase I trials have indicated that it is well-tolerated by patients with minimal side effects observed at therapeutic doses. Further studies are needed to fully assess its potential benefits and risks.
In conclusion, 4-Methyl-[(5-methylyl-)methylene]cyclohex-en-[(5-me
2138540-14-2 (4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol) Related Products
- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)
- 1427354-42-4(6-Tert-butyl 7-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate)
- 2227660-57-1((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)
- 53117-21-8(2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide)
- 401567-50-8(1,2-Benzisoxazol-5-ol,3-chloro-)
- 33529-02-1(1-Decyl-1H-imidazole)
- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)
- 476634-03-4(N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)




